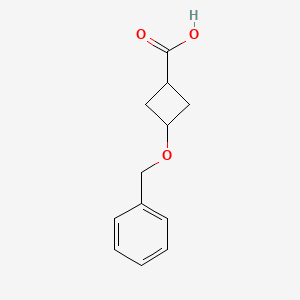

3-(Benzyloxy)cyclobutanecarboxylic acid

Cat. No. B3037590

Key on ui cas rn:

4958-02-5

M. Wt: 206.24 g/mol

InChI Key: YNNOFVDQHAHVFG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08598154B2

Procedure details

3-benzyloxy-cyclobutanecarboxylic acid (1.67 g) in dry tetrahydrofuran (100 mL) was treated with borane-dimethylsulfide complex (1.3 mL) at 50° C. for 16 hours. Water (4 mL) and saturated sodium hydrogen carbonate (3 mL) were added and the mixture was extracted with ethyl acetate. The organic extracts were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with ethyl acetate in cyclohexane (0 to 1:1 by volume) to give the title compound (1.46 g). 1H NMR (400 MHz, CHCl3-d): δ 7.29 (d, 5H), 4.36 (d, 2H), 4.08 (t, 1H), 3.91-3.82 (m, 1H), 3.53 (t, 2H), 2.39-2.30 (m, 1H), 2.33-2.22 (m, 1H), 2.10-2.02 (m, 2H), 1.72-1.63 (m, 1H).

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:8][CH:9]1[CH2:12][CH:11]([C:13](O)=[O:14])[CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.C(=O)([O-])O.[Na+]>O1CCCC1>[CH2:1]([O:8][CH:9]1[CH2:12][CH:11]([CH2:13][OH:14])[CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.67 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC1CC(C1)C(=O)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture was extracted with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic extracts were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified by column chromatography on silica gel

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with ethyl acetate in cyclohexane (0 to 1:1 by volume)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)OC1CC(C1)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.46 g | |

| YIELD: CALCULATEDPERCENTYIELD | 93.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |